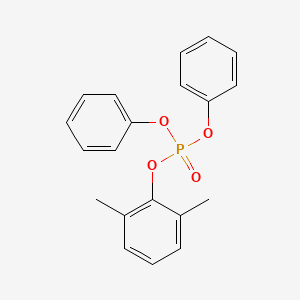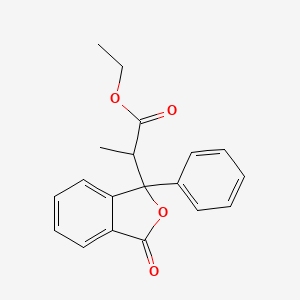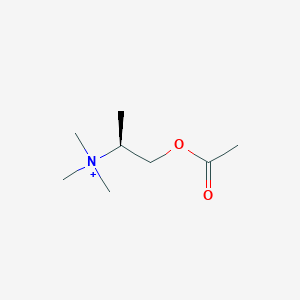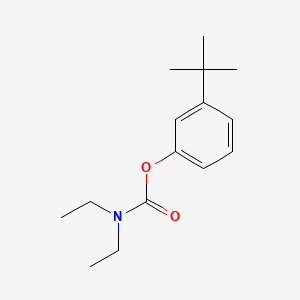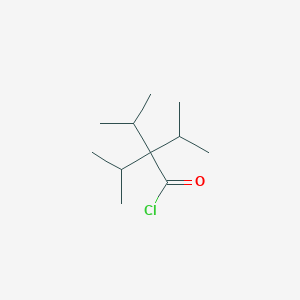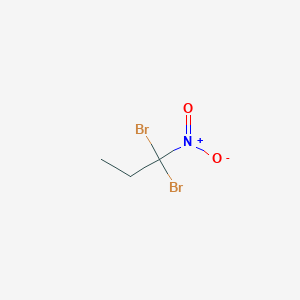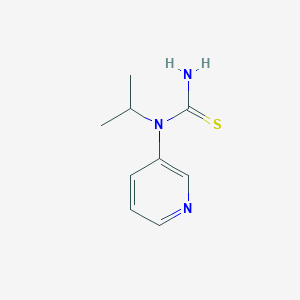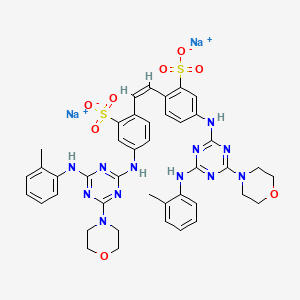
Disodium 4,4'-bis((4-morpholino-6-o-toluidino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4,4’-bis((4-morpholino-6-o-toluidino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is a fluorescent whitening agent commonly used in various industries. It is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, thereby enhancing the appearance of whiteness in materials such as textiles, paper, and detergents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis((4-morpholino-6-o-toluidino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate typically involves the reaction of 4,4’-diaminostilbene-2,2’-disulfonic acid with 4-morpholino-6-o-toluidino-1,3,5-triazine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic chemical reactions but is optimized for efficiency and cost-effectiveness. The final product is often purified through crystallization and filtration to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 4,4’-bis((4-morpholino-6-o-toluidino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium 4,4’-bis((4-morpholino-6-o-toluidino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various analytical techniques.
Biology: Employed in fluorescence microscopy to stain biological specimens.
Medicine: Investigated for its potential use in diagnostic imaging.
Industry: Widely used in the production of textiles, paper, and detergents to enhance whiteness
Wirkmechanismus
The compound exerts its effects by absorbing ultraviolet light and re-emitting it as visible blue light. This fluorescence mechanism is due to the presence of conjugated double bonds and aromatic rings in its structure. The molecular targets include various substrates in textiles and paper, where it binds and enhances their whiteness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 4,4’-bis((4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate
- Disodium 4,4’-bis((4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate
- Disodium 4,4’-bis((4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate
Uniqueness
Disodium 4,4’-bis((4-morpholino-6-o-toluidino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is unique due to its specific substitution pattern on the triazine rings, which imparts distinct fluorescence properties and enhances its effectiveness as a whitening agent .
Eigenschaften
CAS-Nummer |
24019-80-5 |
|---|---|
Molekularformel |
C42H42N12Na2O8S2 |
Molekulargewicht |
953.0 g/mol |
IUPAC-Name |
disodium;5-[[4-(2-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-[(Z)-2-[4-[[4-(2-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C42H44N12O8S2.2Na/c1-27-7-3-5-9-33(27)45-39-47-37(49-41(51-39)53-17-21-61-22-18-53)43-31-15-13-29(35(25-31)63(55,56)57)11-12-30-14-16-32(26-36(30)64(58,59)60)44-38-48-40(46-34-10-6-4-8-28(34)2)52-42(50-38)54-19-23-62-24-20-54;;/h3-16,25-26H,17-24H2,1-2H3,(H,55,56,57)(H,58,59,60)(H2,43,45,47,49,51)(H2,44,46,48,50,52);;/q;2*+1/p-2/b12-11-;; |
InChI-Schlüssel |
NPCQBBQZOWVQDB-IPEZHVIRSA-L |
Isomerische SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C\C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N6CCOCC6)NC7=CC=CC=C7C)S(=O)(=O)[O-])S(=O)(=O)[O-])N8CCOCC8.[Na+].[Na+] |
Kanonische SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N6CCOCC6)NC7=CC=CC=C7C)S(=O)(=O)[O-])S(=O)(=O)[O-])N8CCOCC8.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)

